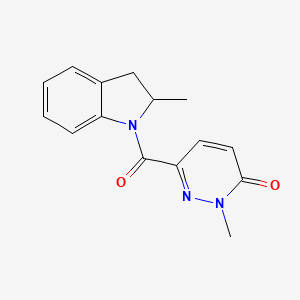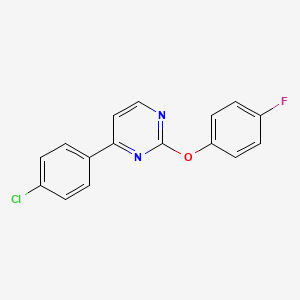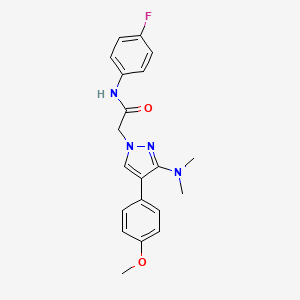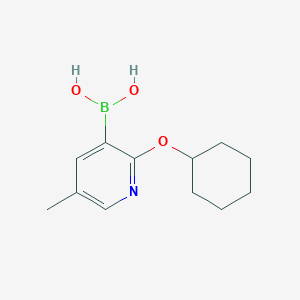
2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives, including compounds similar to 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This process yields pyridazin-3-one derivatives as the sole isolable products in excellent yield. Techniques such as IR, NMR, mass spectral data, elemental analysis, and X-ray structure analysis are employed to elucidate the structures of the synthesized compounds (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of pyridazin-3-one derivatives is determined using analytical spectroscopic methods and X-ray crystallographic analysis. These methods confirm the formation of the compound's structure, providing insights into its molecular geometry and confirming the presence of specific functional groups (Mostafa et al., 2022).
Chemical Reactions and Properties
Pyridazin-3-one derivatives exhibit a variety of chemical reactions, including the formation of enaminone derivatives and the reaction with aminoazoles to afford azolo[1,5-a]pyrimidine derivatives. These reactions showcase the compound's reactivity and versatility in chemical synthesis (Ibrahim & Behbehani, 2014).
Physical Properties Analysis
The physical properties of 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one and related derivatives, such as solubility, melting point, and crystal structure, can be inferred from general knowledge of pyridazin-3-one compounds. These properties are crucial for determining the compound's suitability for various applications and for developing methods for its purification and characterization.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are essential for understanding its potential applications in synthetic chemistry. The compound's ability to undergo specific chemical reactions, such as nucleophilic substitution or condensation reactions, highlights its utility in the synthesis of complex molecules and potential pharmaceutical agents.
References
Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19, 2637 - 2654. https://consensus.app/papers/synthesis-class-pyridazin3one-2amino5arylazopyridine-ibrahim/4246283932c65eb08c829c63326dfd0c/?utm_source=chatgpt.
Mostafa, S., Aly, A., Hassan, A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27. https://consensus.app/papers/autoxidation-4hydrazinylquinolin21hone-synthesis-mostafa/f76d465e703856a0a8c286501b1e6e65/?utm_source=chatgpt.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Synthesis Applications
Pyridazinone derivatives have been studied for their catalytic activity in various chemical reactions. For instance, a manganese(II) isoindoline complex exhibited catalytic oxidation properties, demonstrating the potential of related compounds in catalysis and organic synthesis (Kaizer et al., 2008). Similarly, polysubstituted pyridazinones were synthesized from sequential nucleophilic substitution reactions, showcasing the versatility of pyridazinones in drug discovery and development (Pattison et al., 2009).
Electron-deficient Polymers for Electrochromic Applications
Novel electron-deficient conjugated polymers based on pyridazinone derivatives were synthesized for electrochromic applications, highlighting their utility in materials science and engineering (Cho et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using pyridazinone derivatives has been explored, with applications ranging from the synthesis of indolizines to the preparation of various pyridine and fused pyridine derivatives. These studies demonstrate the compound's utility in the synthesis of complex organic molecules with potential pharmaceutical applications (OhsawaAkio et al., 1979; Ibrahim & Behbehani, 2014).
Fluorescent Pyrrolopyridazine Derivatives
Research on pyrrolopyridazine derivatives revealed their strong luminescence properties, suggesting potential applications in the development of new luminescent materials (Mitsumori et al., 2003).
Antimicrobial Activity
Some pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (El-Mariah et al., 2006).
Eigenschaften
IUPAC Name |
2-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-9-11-5-3-4-6-13(11)18(10)15(20)12-7-8-14(19)17(2)16-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLRODZPSALQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2487073.png)
![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)
![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)
![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)
![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)
![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)

